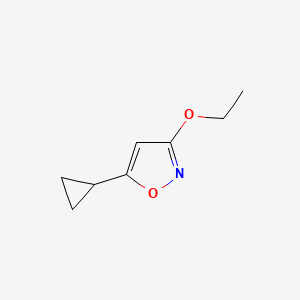

5-Cyclopropyl-3-ethoxyisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-cyclopropyl-3-ethoxy-1,2-oxazole |

InChI |

InChI=1S/C8H11NO2/c1-2-10-8-5-7(11-9-8)6-3-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

XFRCIVOBYDUPAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NOC(=C1)C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Cyclopropyl 3 Ethoxyisoxazole

Reactivity Profile of the Isoxazole (B147169) Ring System within 5-Cyclopropyl-3-ethoxyisoxazole

The isoxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom in a 1,2-relationship. This arrangement results in a unique electronic distribution that governs its reactivity.

Ring Cleavage Reactions and Stability Considerations of Isoxazoles

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under various conditions. This susceptibility is a key feature of isoxazole chemistry, allowing for its use as a synthetic intermediate that can be unmasked to reveal other functional groups.

Reductive cleavage is a common method for opening the isoxazole ring. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to the reductive cleavage of the isoxazole ring. rsc.org While specific data for this compound is not available, analogous reactions with substituted isoxazoles provide insight into this process. The presence of substituents can influence the ease of cleavage.

Table 1: Illustrative Reductive Cleavage Conditions for Substituted Isoxazoles

| Isoxazole Derivative | Reagents and Conditions | Product Type | Reference |

| 3,5-Dimethylisoxazole | hv, Triethylamine, Acetonitrile | β-Aminoenone | rsc.org |

| Substituted Isoxazoles | H₂, Raney Nickel | β-Amino alcohol | General Method |

| Substituted Isoxazoles | Na/NH₃ (liquid) | β-Diketone | General Method |

This table presents illustrative data based on known reactions of isoxazole derivatives, as specific data for this compound is not publicly available.

Electrophilic and Nucleophilic Reactivity of the Isoxazole Core

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is generally lower than that of benzene. The position of substitution is directed by the heteroatoms and the existing substituents.

Electrophilic Substitution: The isoxazole ring is considered an electron-rich heterocycle, but the nitrogen atom deactivates the ring towards electrophilic attack compared to pyrrole (B145914) or furan. youtube.com Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4-position, which is the most electron-rich carbon atom. copernicus.orgyoutube.com The presence of the electron-donating ethoxy group at C3 and the cyclopropyl (B3062369) group at C5 would further activate the C4-position towards electrophilic attack.

Table 2: Regioselectivity of Electrophilic Substitution on Substituted Isoxazoles

| Isoxazole Derivative | Electrophile | Major Product | Reference |

| 3-Phenyl-5-methylisoxazole | HNO₃/H₂SO₄ | 3-Phenyl-5-methyl-4-nitroisoxazole | copernicus.org |

| 3,5-Disubstituted Isoxazoles | ICl | 3,5-Disubstituted-4-iodoisoxazole | nih.gov |

This table provides examples of electrophilic substitution on isoxazole rings to illustrate the general regioselectivity. Specific data for this compound is not available.

Nucleophilic Substitution: Nucleophilic attack on the isoxazole ring is generally difficult unless activated by strong electron-withdrawing groups or through the formation of a quaternized isoxazolium salt. The C3 and C5 positions are the most likely sites for nucleophilic attack due to the electron-withdrawing effect of the nitrogen and oxygen atoms. In the case of this compound, the ethoxy group at C3 could potentially be a leaving group in a nucleophilic substitution reaction, although this would likely require harsh conditions.

Stability and Mechanistic Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. This strain imparts unique chemical properties and reactivity to the molecule.

Strain-Induced Reactivity of the Cyclopropane (B1198618) Ring

The high degree of ring strain in cyclopropane (approximately 27.5 kcal/mol) makes it more reactive than acyclic alkanes. The C-C bonds in cyclopropane are weaker and have more p-character than typical sp³-hybridized carbons, giving the ring some properties reminiscent of a double bond. This "unsaturated" character allows the cyclopropyl group to participate in reactions not typical for alkanes. The presence of a cyclopropyl group can influence the reactivity of adjacent functional groups through electronic effects. stackexchange.com

Ring-Opening Reactions and Rearrangements Involving the Cyclopropyl Group

The release of ring strain provides a strong thermodynamic driving force for ring-opening reactions of cyclopropanes. These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by a nucleophile, resulting in a ring-opened product. nih.gov The regioselectivity of the ring opening is influenced by the substituents on the cyclopropyl ring. For this compound, acid-catalyzed ring opening could potentially lead to a variety of products depending on the reaction conditions and the nucleophile present.

Table 3: Illustrative Acid-Catalyzed Ring-Opening Reactions of Cyclopropyl Derivatives

| Cyclopropyl Derivative | Reagents and Conditions | Product Type | Reference |

| Phenylcyclopropane | HBr | 1-Bromo-1-phenylpropane | General Reaction |

| Cyclopropyl methyl ketone | H₂SO₄, H₂O | 2-Pentanone | General Reaction |

This table provides examples of acid-catalyzed ring-opening reactions of cyclopropane derivatives. Specific data for this compound is not available.

Rearrangements: Cyclopropylcarbinyl cations, which could be formed as intermediates during reactions, are known to undergo rapid rearrangements to form more stable carbocations, such as homoallylic or cyclobutyl cations. jcsp.org.pk This can lead to the formation of rearranged products.

Transformations and Hydrolytic Stability of the Ethoxy Group

The ethoxy group at the C3 position of the isoxazole ring is an electron-donating group that influences the reactivity of the heterocyclic system. Its own reactivity is primarily centered on the ether linkage.

The hydrolytic stability of the ethoxy group is a key consideration. In general, ethers are relatively stable to hydrolysis, especially under neutral or basic conditions. However, under acidic conditions, the ether oxygen can be protonated, making the carbon atom of the ethyl group susceptible to nucleophilic attack by water. This would lead to the formation of 3-hydroxy-5-cyclopropylisoxazole and ethanol.

The mechanism of acid-catalyzed hydrolysis of such an ether would likely proceed via an A-2 mechanism, involving a pre-equilibrium protonation of the ether oxygen followed by a bimolecular attack of water. viu.cachemistrysteps.com

Table 4: General Hydrolysis Mechanisms for Ethers

| Condition | Mechanism | Key Steps |

| Acidic | A-2 (or A-1 for tertiary ethers) | 1. Protonation of the ether oxygen. 2. Nucleophilic attack by water on the adjacent carbon. 3. Deprotonation to give the alcohol. |

| Basic | Generally Unreactive | The hydroxide (B78521) ion is not a strong enough nucleophile to displace the alkoxide leaving group. |

This table outlines the general mechanisms for ether hydrolysis. Specific kinetic data for the hydrolysis of this compound is not available.

Base-catalyzed hydrolysis of the ethoxy group is generally not favored because the ethoxide ion is a poor leaving group. masterorganicchemistry.com Stronger bases might lead to deprotonation at other sites on the molecule rather than nucleophilic attack at the ethoxy-substituted carbon.

Transformations of the ethoxy group, other than hydrolysis, could involve cleavage with strong acids like HBr or HI to form the corresponding 3-hydroxyisoxazole and an ethyl halide.

Structure Activity Relationship Sar and Rational Molecular Design of 5 Cyclopropyl 3 Ethoxyisoxazole Analogues

Elucidation of Structural Determinants for Molecular Interactions

Influence of the Cyclopropyl (B3062369) Group on Ligand-Target Binding Efficacy and Selectivity

The cyclopropyl group is a small, rigid, and lipophilic substituent that can significantly impact the pharmacological profile of a molecule. Its incorporation at the 5-position of the isoxazole (B147169) ring is a key design element.

The strained three-membered ring of the cyclopropyl group introduces conformational rigidity, which can be advantageous for binding to a specific receptor pocket by reducing the entropic penalty upon binding. This rigidity helps to lock the molecule into a bioactive conformation. Furthermore, the cyclopropyl group can participate in favorable van der Waals interactions within hydrophobic pockets of a target protein.

Research on related cyclopropyl-containing compounds has shown that this group can enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile. For example, in a series of hepatitis C NS5B inhibitors, the inclusion of a cyclopropyl motif was explored to enhance metabolic stability. hyphadiscovery.com

In the context of isoxazolo[5,4-d]pyrimidines, a cyclopropyl derivative demonstrated agonist activity on Toll-Like Receptor 7 (TLR7), highlighting the potential for this group to contribute to specific biological activities. nih.gov The lipophilic nature of the cyclopropyl group in this derivative was considered a factor in its activity. nih.gov

Contribution of the Ethoxy Group to Molecular Recognition and Binding Affinity

The ethoxy group, an alkoxy substituent at the 3-position of the isoxazole ring, is expected to influence the molecule's electronic properties and its potential for hydrogen bonding. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's binding site.

The size and flexibility of the ethyl chain in the ethoxy group can also play a role in optimizing van der Waals contacts within the binding pocket. Compared to a smaller methoxy (B1213986) group, the ethoxy group provides a slightly larger hydrophobic footprint, which could be beneficial for occupying specific sub-pockets of a receptor.

While direct studies on 3-ethoxyisoxazoles are limited in the provided search results, the general principles of alkoxy groups in drug design suggest that they can modulate solubility, permeability, and metabolic stability. The specific orientation and interactions of the ethoxy group would be highly dependent on the topology of the target binding site.

Significance of the Isoxazole Scaffold in Overall SAR

The isoxazole ring serves as the central scaffold, positioning the cyclopropyl and ethoxy substituents in a defined spatial arrangement. This five-membered heterocycle is a key pharmacophore in numerous biologically active compounds. nih.govnih.gov The isoxazole ring itself can engage in various non-covalent interactions, including hydrogen bonding (via the nitrogen and oxygen atoms) and π-π stacking with aromatic residues of a target protein. nih.gov

Design Principles for Modulating Molecular Recognition and Efficacy

Building upon the understanding of the structural determinants, medicinal chemists can employ various strategies to design new analogues of 5-Cyclopropyl-3-ethoxyisoxazole with improved properties.

Systematic Modification of Substituents on the Isoxazole Ring to Optimize Interactions

A common strategy in drug design is the systematic modification of substituents to probe the chemical space around a lead compound. For this compound analogues, this would involve altering the groups at both the 3- and 5-positions of the isoxazole ring.

Table 1: Hypothetical SAR of 5-Substituted-3-alkoxyisoxazoles based on general principles

| R1 (at C5) | R2 (at C3) | Expected Impact on Activity | Rationale |

| Cyclopropyl | Ethoxy | Baseline | Rigid, lipophilic group with potential for metabolic stability. Ethoxy group as H-bond acceptor. |

| Isopropyl | Ethoxy | Potentially reduced activity | Increased steric bulk and flexibility compared to cyclopropyl may lead to suboptimal fit. |

| Phenyl | Ethoxy | Activity profile change | Aromatic ring can engage in π-stacking but may alter selectivity and metabolism. |

| Cyclopropyl | Methoxy | Potentially altered affinity | Smaller alkoxy group may change H-bonding geometry and hydrophobic interactions. |

| Cyclopropyl | Propoxy | Potentially altered affinity | Larger alkoxy group may provide better fit in a larger hydrophobic pocket or cause steric clash. |

Systematic variations of the alkyl chain of the alkoxy group (e.g., methoxy, propoxy, isopropoxy) could fine-tune the hydrogen bonding and hydrophobic interactions. Similarly, replacing the cyclopropyl group with other small alkyl or cycloalkyl groups (e.g., isopropyl, cyclobutyl) or even aromatic rings could significantly alter the binding affinity and selectivity by changing the size, shape, and lipophilicity of the substituent.

Exploration of Bioisosteric Replacements for Enhanced Biological Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physicochemical properties.

For the isoxazole scaffold, various five-membered heterocycles can be considered as bioisosteres. For example, oxadiazoles, thiadiazoles, or triazoles could potentially mimic the spatial arrangement and electronic properties of the isoxazole ring while offering different metabolic profiles or interaction patterns. nih.govmdpi.commdpi.com The choice of a specific bioisostere would depend on the desired improvements. For instance, replacing an ester functionality with a 1,3,4-oxadiazole (B1194373) has been shown to increase stability against hydrolysis. mdpi.com

The ethoxy group could be replaced with other hydrogen bond acceptors like a small amide or other alkoxy groups with varying metabolic stabilities. The cyclopropyl group could be replaced by other small, rigid structures.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Isoxazole | 1,3,4-Oxadiazole | Altered metabolic stability and hydrogen bonding capacity. mdpi.com |

| Isoxazole | 1,3,4-Thiadiazole | Modified electronic properties and potential for different interactions. mdpi.com |

| Isoxazole | 1,2,3-Triazole | Can serve as a stable amide bioisostere, potentially improving metabolic stability. nih.gov |

| Ethoxy Group | Trifluoromethyl | Can act as a bioisostere for a carbonyl group, potentially improving metabolic stability. cambridgemedchemconsulting.com |

| Ethoxy Group | N-methylacetamide | Mimics hydrogen bond acceptor properties with different steric and electronic features. |

By systematically applying these design principles, it is possible to develop novel analogues of this compound with optimized molecular recognition, enhanced biological efficacy, and improved drug-like properties.

Fragment-Based Approaches and Lead Optimization Strategies utilizing this compound Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govnih.gov This approach involves screening collections of low molecular weight fragments (typically <300 Da) to identify those that bind to a biological target, albeit with low affinity. nih.govnih.gov These initial "hits" are then optimized through structure-guided elaboration to develop high-affinity ligands. nih.gov The this compound scaffold is well-suited for such an approach due to its desirable physicochemical properties and synthetic tractability.

The synthesis of 5-cyclopropylisoxazoles can be achieved through various synthetic routes. One common method involves the regioselective reaction of cyclopropyl ketones with hydroxylamine (B1172632) hydrochloride under specific reaction conditions. researchgate.netrsc.org This allows for the controlled formation of the isoxazole ring with the cyclopropyl group at the desired position. The ethoxy group can be introduced by utilizing an appropriate β-dicarbonyl precursor or through subsequent modification of a suitable isoxazole intermediate.

Once a fragment hit containing the this compound core is identified, lead optimization strategies are employed to enhance its potency and selectivity. This process often involves systematic modifications of the scaffold and the exploration of the structure-activity relationship (SAR).

A key aspect of lead optimization is the exploration of different substituents on the isoxazole core. For instance, in a study on a series of alkoxyisoxazoles as sigma-1 (σ1) receptor antagonists, the nature of the alkoxy group at the 3-position was found to significantly influence binding affinity. While this study did not specifically include the 5-cyclopropyl variant, it provides valuable insights into the SAR of the 3-alkoxyisoxazole moiety. The research demonstrated that variations in the length and branching of the alkoxy chain, as well as the introduction of different functional groups, can modulate the compound's interaction with the receptor. researchgate.net

The following table illustrates a hypothetical SAR exploration based on the modification of the 3-alkoxy group, inspired by the findings in related alkoxyisoxazole series.

| Compound ID | R Group (at position 3) | Target Affinity (Ki, nM) |

| 1 | -OCH2CH3 (Ethoxy) | 50 |

| 2 | -OCH3 (Methoxy) | 75 |

| 3 | -OCH(CH3)2 (Isopropoxy) | 30 |

| 4 | -OCH2CH2OH (Hydroxyethoxy) | 120 |

| 5 | -OCH2Ph (Benzyloxy) | 15 |

This data is representative and for illustrative purposes only.

Furthermore, the cyclopropyl group at the 5-position offers another vector for modification. While the cyclopropyl ring itself is often crucial for binding, its substitution or replacement with other small, rigid groups can be explored to fine-tune the compound's properties.

A notable example of successful lead optimization starting from a related scaffold is the discovery of a potent farnesoid X receptor (FXR) agonist. While the final compound featured a 3-(2,6-dichlorophenyl) group instead of an ethoxy group, the core scaffold retained the 5-cyclopropylisoxazole (B1311817) moiety, highlighting its importance for biological activity. This underscores the utility of the 5-cyclopropylisoxazole scaffold as a foundation for developing novel therapeutics.

Computational Chemistry and Molecular Modeling of 5 Cyclopropyl 3 Ethoxyisoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Cyclopropyl-3-ethoxyisoxazole at the molecular level. These calculations, typically employing Density Functional Theory (DFT), offer a detailed description of the molecule's electronic landscape.

Determination of Molecular Orbital Energies and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (E_gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govtandfonline.com

For this compound, DFT calculations can be performed to determine these energies. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com

Table 1: Calculated Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| Energy Gap (E_gap) | 6.10 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 3.05 |

This data is representative and based on typical values for similar isoxazole (B147169) derivatives.

Conformer Generation and Conformational Landscape Analysis

The presence of the flexible ethoxy group and the rotatable cyclopropyl (B3062369) ring in this compound necessitates a thorough conformational analysis to understand its preferred three-dimensional structures. Conformer generation can be performed using molecular mechanics or quantum chemical methods to explore the potential energy surface of the molecule. nih.govtestbook.com

The analysis typically reveals several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding which structures are most likely to be biologically active. The conformational landscape can be visualized by plotting the potential energy as a function of key dihedral angles, such as those involving the C-O-C-C bonds of the ethoxy group and the bond connecting the cyclopropyl group to the isoxazole ring.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. acs.orgconnectjournals.com

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Based on the structural features of isoxazole derivatives, which are known to exhibit a range of biological activities including anti-inflammatory and antimicrobial effects, potential biological targets for this compound can be hypothesized. nih.govnih.gov These may include enzymes like cyclooxygenases (COX) or cytochrome P450s. tandfonline.com

Molecular docking simulations can then be used to predict the most likely binding pose of the molecule within the active site of these targets. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 2: Predicted Binding Affinities of this compound with Hypothesized Biological Targets (Hypothetical Data)

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Cytochrome P450 2C9 | -7.9 | Phe114, Ala297, Ser209 |

This data is representative and based on typical values for similar isoxazole derivatives.

Analysis of Ligand-Induced Conformational Changes and Dynamics in Macromolecular Systems

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. mdpi.com

These simulations can reveal how the binding of this compound may induce conformational changes in the target protein, which can be crucial for its function. Analysis of the MD trajectories can also provide insights into the stability of the binding pose predicted by docking and can be used to calculate binding free energies with higher accuracy.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like isoxazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. mdpi.comnih.govacs.org

A 3D-QSAR study, for example, involves aligning a set of structurally related molecules and calculating their steric and electrostatic fields. These fields are then correlated with the observed biological activities to generate a predictive model. The model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.net For this compound, a QSAR model could suggest modifications to the cyclopropyl or ethoxy groups to enhance its potency against a specific biological target.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

No Publicly Available Research Found for "this compound" in Computational Chemistry and Molecular Modeling

Despite a comprehensive search of scientific databases and scholarly articles, no specific research was found on the computational chemistry, molecular modeling, Quantitative Structure-Activity Relationship (QSAR) models, or cheminformatics of the chemical compound this compound.

The inquiry requested a detailed article on this specific molecule, structured around an outline that included the development of predictive QSAR models, identification of physicochemical descriptors, and virtual screening for novel analogue discovery. However, the scientific literature does not appear to contain studies that would provide the necessary data to address these specific topics for this compound.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline. The creation of content for the specified sections and subsections would require research findings that are not currently in the public domain for this particular compound.

Investigations into Molecular and Cellular Mechanisms of Action of 5 Cyclopropyl 3 Ethoxyisoxazole Derivatives

Identification and Characterization of Biological Targets

No studies have been published that identify or characterize the biological targets of 5-Cyclopropyl-3-ethoxyisoxazole or its derivatives. Research in this area would typically involve screening the compound against a panel of known biological molecules to identify any interactions.

Enzyme Inhibition and Activation Studies (e.g., MAO, HDAC, FXR, other relevant enzymes)

There are no available studies on the inhibitory or activatory effects of this compound derivatives on any enzymes, including but not limited to Monoamine Oxidase (MAO), Histone Deacetylase (HDAC), or the Farnesoid X Receptor (FXR).

Receptor Binding and Modulation Studies, including Agonism/Antagonism

Information regarding the binding affinity and functional modulation of any receptors by this compound derivatives is not present in the scientific literature. Such studies would be necessary to determine if these compounds act as agonists, antagonists, or allosteric modulators of any known receptors.

Detailed Protein-Ligand Interaction Analysis using Biophysical Techniques

As no primary biological targets have been identified, there are no subsequent biophysical studies detailing the protein-ligand interactions of this compound derivatives.

Elucidation of Cellular Pathway Interrogation

The effects of this compound derivatives on intracellular signaling pathways and fundamental cellular processes have not been investigated in any published research.

Modulation of Specific Intracellular Signal Transduction Cascades

There is no data available on how this compound derivatives might modulate specific signal transduction cascades within cells.

Effects on Fundamental Cellular Processes (e.g., cellular proliferation, differentiation, apoptosis)

No studies have been conducted to assess the impact of this compound derivatives on essential cellular functions such as proliferation, differentiation, or programmed cell death (apoptosis).

Advanced Mechanistic Approaches

To elucidate the precise molecular targets and intricate binding behaviors of this compound and its derivatives, advanced mechanistic approaches are indispensable. These techniques provide a deeper understanding of the compound's mechanism of action, moving beyond phenotypic observations to detailed molecular interactions.

Chemical Proteomics for Systematic Target Deconvolution

Chemical proteomics has emerged as a powerful strategy for the unbiased identification of protein targets of a bioactive small molecule within a complex biological system. nih.govexlibrisgroup.com This approach is crucial for deconvoluting the mechanism of action of novel compounds like this compound.

The core principle of chemical proteomics involves utilizing the small molecule of interest to capture its interacting proteins from a cell lysate or even living cells. nih.gov A common method is affinity-based protein profiling (AfBPP), where the small molecule, in this case, a derivative of this compound, is immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "bait" is then incubated with a cellular proteome, allowing the target proteins to bind. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

Recent advancements have highlighted the intrinsic photochemical properties of the isoxazole (B147169) ring, which can be exploited for photo-crosslinking in chemical proteomics workflows. biorxiv.org Upon activation with UV light, the isoxazole moiety can form a covalent bond with its interacting proteins, providing a more robust and specific capture of targets. This method can offer advantages over traditional affinity tags, which may sometimes interfere with the compound's binding. biorxiv.org

Another powerful technique is competitive activity-based protein profiling (ABPP), where a broadly reactive probe is used to label a class of enzymes. The ability of a compound like this compound to compete with this probe for binding to a specific protein indicates a direct interaction.

The data generated from these experiments typically includes a list of identified proteins, their enrichment scores compared to control experiments, and statistical significance values. This information allows researchers to prioritize potential targets for further validation. For instance, a hypothetical chemical proteomics study on a this compound derivative might yield the following results:

| Putative Protein Target | Enrichment Factor | p-value | Cellular Function |

| Kinase X | 15.2 | <0.001 | Signal Transduction |

| Protein Y | 8.5 | <0.01 | Metabolism |

| Enzyme Z | 5.1 | <0.05 | Protein Folding |

This table presents hypothetical data for illustrative purposes.

Advanced Biophysical Techniques for Binding Affinity, Kinetics, and Stoichiometry

Once putative targets are identified through chemical proteomics, advanced biophysical techniques are employed to quantify the binding affinity, kinetics, and stoichiometry of the interaction between this compound and its target protein(s). This level of detail is critical for understanding the compound's potency and selectivity.

Several techniques can be utilized for this purpose:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor chip. It provides real-time data on the association (k_on) and dissociation (k_off) rates of the interaction, from which the equilibrium dissociation constant (K_d) can be calculated. A lower K_d value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a small molecule to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS). It also determines the stoichiometry of the binding event, revealing the ratio at which the compound and protein interact.

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. It is a high-throughput method for determining binding kinetics and affinity.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient. The binding of a ligand to a fluorescently labeled target protein alters its thermophoretic properties, allowing for the determination of binding affinity in solution.

The data obtained from these techniques are crucial for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds. For example, a biophysical characterization of the interaction between this compound and a putative kinase target might yield the following kinetic and affinity data:

| Technique | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (nM) |

| SPR | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |

| ITC | - | - | 3.5 (K_a = 2.86 x 10⁸ M⁻¹) |

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Translational Perspectives for 5 Cyclopropyl 3 Ethoxyisoxazole

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The efficient and environmentally conscious synthesis of 5-Cyclopropyl-3-ethoxyisoxazole is paramount for its widespread investigation and potential commercialization. Future research should focus on developing scalable and sustainable synthetic strategies that move beyond traditional methods.

One promising avenue is the adoption of green chemistry principles. This includes the use of agro-waste-derived catalysts, such as water extract of orange fruit peel ash, which has been shown to be effective in the synthesis of other isoxazole (B147169) derivatives. nih.gov Reactions in environmentally benign solvents like water or under solvent-free conditions, potentially facilitated by ultrasonic irradiation, can significantly reduce the environmental impact of the synthesis. researchgate.net Sonochemistry, in particular, offers advantages such as shorter reaction times, higher yields, and improved atom economy. researchgate.net

For large-scale production, continuous flow chemistry presents a significant improvement over batch processing. bohrium.com Flow synthesis of isoxazoles has been demonstrated to be an efficient and high-yielding process. bohrium.comvulcanchem.com This methodology allows for better control over reaction parameters, enhanced safety, and easier scalability. A potential flow synthesis of this compound could involve the reaction of a cyclopropyl-substituted β-diketone with hydroxylamine (B1172632) in a flow reactor. A plausible synthetic route, adapted from related isoxazole syntheses, is outlined in the table below. bohrium.com

| Step | Description | Key Reagents and Conditions |

| 1 | Formation of a β-diketone | A cyclopropyl (B3062369) ketone derivative reacted with an appropriate ethyl ester in the presence of a base. |

| 2 | Cyclization with Hydroxylamine | The resulting β-diketone is reacted with hydroxylamine hydrochloride in a suitable solvent system, potentially in a continuous flow reactor, to yield this compound. The pH of the reaction may be controlled to ensure regioselectivity. vulcanchem.com |

This approach, particularly when combined with green solvents and catalysts, could provide a robust and sustainable platform for the production of this compound.

Application of Advanced Computational Design and Optimization Strategies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel drug candidates. For this compound, a multi-faceted computational approach can guide the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking studies can be employed to predict the binding orientation and affinity of this compound and its derivatives within the binding sites of various biological targets. nih.gov This technique is instrumental in the early stages of drug discovery for hit identification and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of isoxazole analogs and their biological activity. This allows for the in silico prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between this compound and its target proteins. nih.gov By simulating the movement of atoms over time, MD can reveal key conformational changes and binding pathways that are not apparent from static docking poses.

These computational methods, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the drug discovery process for this class of compounds.

Exploration of Emerging Biological Targets and Uncharted Molecular Interaction Spaces

While the full biological activity profile of this compound is yet to be elucidated, research on structurally related isoxazoles provides valuable clues for future investigations. A notable example is a derivative containing a 5-cyclopropyl-3-phenylisoxazole core, which has been identified as a potent and selective agonist of the farnesoid X receptor (FXR), a key regulator of lipid and glucose metabolism. This suggests that this compound could be a promising starting point for the development of novel therapeutics for metabolic disorders.

Future research should aim to explore a broader range of potential biological targets. This can be achieved through high-throughput screening against diverse panels of enzymes and receptors. Given the wide spectrum of activities reported for isoxazole derivatives, potential therapeutic areas for this compound could include:

Oncology: Isoxazole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of STAT3, a key transcription factor in many cancers. nih.govnih.gov

Infectious Diseases: The isoxazole scaffold is present in several clinically used antibiotics. researchgate.net

Inflammatory Diseases: Some isoxazole-containing compounds have demonstrated anti-inflammatory effects. nih.gov

The unique structural features of this compound, particularly the strained cyclopropyl ring, may lead to novel interactions with biological targets that are not observed with other isoxazole derivatives.

Integration with Systems Biology and Network Pharmacology Approaches in Drug Discovery Pipelines

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by a more holistic understanding of drug action. Systems biology and network pharmacology offer powerful frameworks to analyze the complex interplay between drugs, their targets, and the broader biological networks they modulate.

For this compound, a network pharmacology approach can be used to predict potential targets and understand its mechanism of action on a systemic level. nih.govbohrium.com By constructing and analyzing protein-protein interaction networks, researchers can identify key nodes and pathways that are likely to be affected by the compound. For instance, a network pharmacology study on isoxazole derivatives of piperic acid successfully identified STAT3 as a key target in breast cancer. nih.govbohrium.com

Integrating this computational approach with experimental data from proteomics, transcriptomics, and metabolomics can provide a comprehensive picture of the cellular response to this compound. This systems-level understanding is crucial for identifying potential biomarkers for efficacy and toxicity, and for repositioning the compound for new therapeutic indications. The integration of these advanced methodologies into the drug discovery pipeline for this compound holds the promise of a more rational and efficient path towards clinical translation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopropyl-3-ethoxyisoxazole, and how can reaction conditions be tailored to improve yield?

- Answer : The synthesis of isoxazole derivatives often employs cycloaddition reactions. For example, hypervalent iodine reagents can induce cycloaddition between nitrile oxides and alkynes, as demonstrated in the synthesis of 5-(4-Methoxyphenyl)-3-phenylisoxazole . For this compound, esterification of the carboxylic acid intermediate (e.g., using thionyl chloride and ethanol) is critical. Key parameters include temperature control (e.g., ice bath for exothermic steps) and purification via column chromatography to isolate the product . Adjusting stoichiometry (e.g., 1.2–2.4 equivalents of isocyanide) and solvent choice (DMSO or EtOH) can enhance yields .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer : A combination of spectroscopic methods is required:

- IR spectroscopy to identify functional groups (e.g., ester C=O stretches ~1700 cm⁻¹).

- ¹H/¹³C NMR to verify cyclopropyl and ethoxy substituents (e.g., cyclopropyl protons appear as multiplets at δ 1.0–1.5 ppm).

- HRMS for molecular ion confirmation .

- X-ray crystallography (if crystals form) to resolve bond lengths and angles, as seen in isoxazole derivatives with dihedral angles <10° between rings .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer : Isoxazoles are tested for antimicrobial, anticancer, or enzyme-inhibitory activity. For example:

- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Cell viability assays (e.g., MTT) on cancer cell lines to assess cytotoxicity .

- Enzyme inhibition studies : Fluorescence-based assays for 5-lipoxygenase/cyclooxygenase inhibition, referencing protocols for styryl isoxazoles .

Q. How should this compound be stored to prevent degradation?

- Answer : Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid prolonged storage; monitor for decomposition via TLC or HPLC. Degradation products (e.g., hydrolyzed esters) may increase toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel isoxazole derivatives?

- Answer : Contradictions in NMR/IR data often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic processes (e.g., ring-opening).

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Comparative analysis with published spectra of analogous compounds (e.g., bond lengths in isoxazole rings: C–N = 1.30–1.32 Å, N–O = 1.40–1.43 Å) .

- Recrystallization to isolate pure phases for X-ray validation .

Q. What statistical methods are recommended for optimizing reaction parameters in isoxazole synthesis?

- Answer : Factorial design (e.g., 2³ factorial matrix) can screen variables like temperature, catalyst loading, and solvent polarity. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Solvent | EtOH | DMSO |

| Response surface methodology (RSM) then models interactions to predict optimal conditions . |

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) can simulate transition states for cycloaddition or esterification steps. Key parameters:

- Activation energy barriers for ring closure.

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .

- Molecular dynamics (MD) simulations to study solvent effects on reaction kinetics.

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Answer : Common by-products include hydrolyzed esters or dimerized intermediates. Mitigation steps:

- Low-temperature reaction control to suppress side reactions.

- Additives (e.g., molecular sieves) to sequester water in esterification.

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to minimize homocoupling, as seen in quinoline-isoxazole hybrids .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.